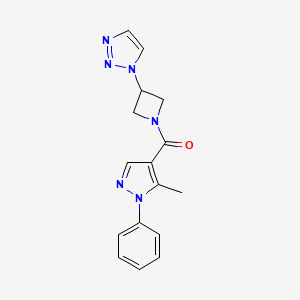

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C16H16N6O and its molecular weight is 308.345. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a synthetic organic molecule that integrates multiple heterocyclic structures, notably a triazole ring, an azetidine moiety, and a pyrazole derivative. This structural complexity suggests potential for diverse biological activities, making it a significant subject of study in medicinal chemistry.

Structural Characteristics

The compound's structure can be broken down as follows:

| Component | Structure Description |

|---|---|

| Triazole Ring | A five-membered ring containing three nitrogen atoms |

| Azetidine Moiety | A four-membered saturated ring containing one nitrogen atom |

| Pyrazole Ring | A five-membered ring with two adjacent nitrogen atoms |

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit a range of pharmacological effects. These include:

- Anticancer Properties : In silico studies suggest potential interactions with multiple biological targets associated with cancer pathways.

- Anti-inflammatory Effects : The pyrazole and triazole moieties are known to contribute to anti-inflammatory activity.

Synthesis and Derivatization

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Triazole Ring : Often achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC).

- Azetidine Ring Formation : Cyclization of appropriate precursors under basic conditions.

- Coupling Reactions : Final steps involve coupling with various derivatives to enhance biological activity.

This synthetic route allows for the introduction of substituents that can modulate biological activity further.

Case Studies and Research Findings

Recent studies have demonstrated the biological activity of compounds related to this structure:

Antifungal Activity

A study on pyrazole derivatives showed increased antifungal activity against various phytopathogenic fungi when electron-donating groups were present on the aryl ring . This suggests that structural modifications can enhance efficacy.

Antibacterial Activity

Research indicated that certain derivatives exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, specific pyrazole derivatives showed comparable potency to commercial antibiotics .

Cytotoxicity Studies

Cytotoxic effects were evaluated in human leukemia cell lines. The highest cytotoxicity was observed in derivatives with specific functional groups, indicating that structural variations can lead to significant differences in activity .

In Silico Predictions

Computational methods have been employed to predict the interactions of this compound with various biological targets. These predictions suggest that its structural components may facilitate binding to proteins involved in key signaling pathways related to cancer and inflammation.

Propriétés

IUPAC Name |

(5-methyl-1-phenylpyrazol-4-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O/c1-12-15(9-18-22(12)13-5-3-2-4-6-13)16(23)20-10-14(11-20)21-8-7-17-19-21/h2-9,14H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNQKFPRYEWWSED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC(C3)N4C=CN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.